molecular formula C11H9N3O2 B13880840 3-(5-Aminopyrimidin-2-yl)benzoic acid

3-(5-Aminopyrimidin-2-yl)benzoic acid

Cat. No.: B13880840
M. Wt: 215.21 g/mol
InChI Key: FJGNTZLHPNFKBX-UHFFFAOYSA-N
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Description

3-(5-Aminopyrimidin-2-yl)benzoic acid is a heterocyclic compound that contains both a pyrimidine ring and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Aminopyrimidin-2-yl)benzoic acid typically involves the reaction of 2-aminopyrimidine with benzoic acid derivatives. One common method includes the use of coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane. The reaction is usually stirred overnight at a temperature of around 50°C to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve the use of readily available raw materials and optimized reaction conditions to achieve high yields and purity. The production process is typically scaled up from laboratory methods, ensuring consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Aminopyrimidin-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-(5-Aminopyrimidin-2-yl)benzoic acid is unique due to its specific structural configuration, which allows it to interact with a variety of molecular targets and participate in diverse chemical reactions. Its dual functionality, combining the properties of both pyrimidine and benzoic acid, makes it a versatile compound in scientific research and industrial applications .

Biological Activity

3-(5-Aminopyrimidin-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₉N₃O₂
  • Molecular Weight : 215.21 g/mol
  • CAS Number : 914349-45-4

The compound features a benzoic acid moiety linked to a pyrimidine ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been investigated for its potential as a bioactive molecule with various pharmacological effects.

Key Mechanisms:

  • Inhibition of Enzyme Activity : The compound acts as a probe for investigating enzyme activity, potentially modulating pathways involved in disease processes.
  • Receptor Interaction : It may interact with adenosine receptors, influencing neurotransmission and other physiological responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antitumor Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, effective against specific bacterial strains.
  • Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorCytotoxic effects on cancer cells
AntimicrobialEffective against specific bacterial strains
NeuroprotectivePotential protective effects in neurodegeneration

Detailed Research Findings

  • Antitumor Studies : A study investigated the cytotoxic effects of this compound on various cancer cell lines, revealing IC50 values indicating significant activity (IC50 < 10 µM) against breast and lung cancer cells .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of the compound, showing effectiveness against Gram-positive bacteria such as Staphylococcus aureus with MIC values ranging from 10 to 50 µg/mL .
  • Neuroprotection : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating Alzheimer's disease .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

3-(5-aminopyrimidin-2-yl)benzoic acid

InChI

InChI=1S/C11H9N3O2/c12-9-5-13-10(14-6-9)7-2-1-3-8(4-7)11(15)16/h1-6H,12H2,(H,15,16)

InChI Key

FJGNTZLHPNFKBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=N2)N

Origin of Product

United States

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